
(3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C12H18BNO3 and a molecular weight of 235.09 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-yl ethoxy group. Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a pyrrolidin-1-yl ethoxy compound under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the boronic acid and the aryl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives .
Scientific Research Applications
(3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid has several scientific research applications:
Biology: Investigated for its potential as a ligand in biological assays and as a tool for studying enzyme mechanisms.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound’s effects are mediated through its interactions with specific molecular targets and pathways, such as enzyme active sites and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the pyrrolidin-1-yl ethoxy group, making it less versatile in certain applications.
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid: Similar structure but with different substitution patterns on the phenyl ring.
(3-(2-(Morpholin-1-yl)ethoxy)phenyl)boronic acid: Contains a morpholine ring instead of a pyrrolidine ring, leading to different chemical properties.
Uniqueness
(3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of the pyrrolidin-1-yl ethoxy group enhances its solubility and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H18BNO3 |
|---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
[3-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c15-13(16)11-4-3-5-12(10-11)17-9-8-14-6-1-2-7-14/h3-5,10,15-16H,1-2,6-9H2 |
InChI Key |
ZWMBYUHJNFHLKO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichloro-6-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13261348.png)

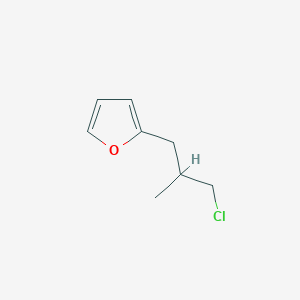
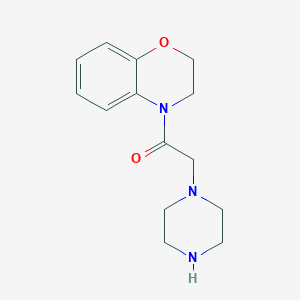
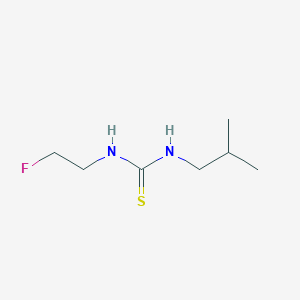
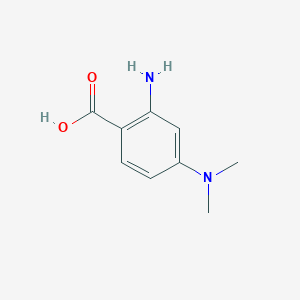
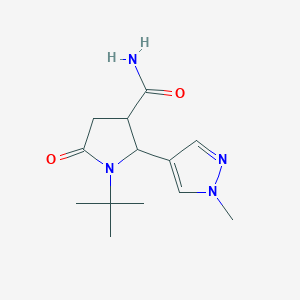


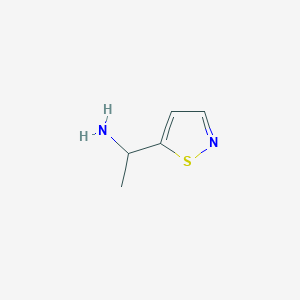
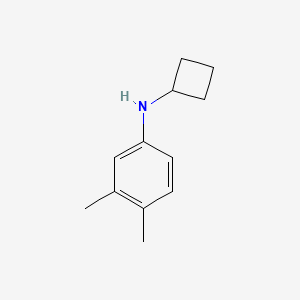
![N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13261422.png)
